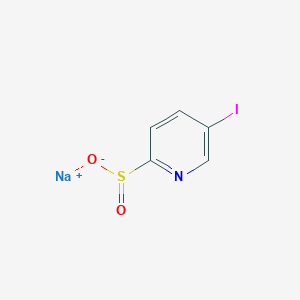
2,6-Dichloro-3-(methylamino)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-(methylamino)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methylamino group at the 3 position, and a carboxylic acid group at the 4 position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isonicotinic acid with thionyl chloride to introduce the chlorine atoms, followed by the reaction with methylamine to introduce the methylamino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3-(methylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,6-Dichloro-3-(methylamino)isonicotinic acid has several scientific research applications:
Agriculture: It is used as an elicitor to induce systemic acquired resistance in plants, helping them resist various pathogens.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds and materials.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-3-(methylamino)isonicotinic acid exerts its effects involves the activation of specific molecular pathways. In plants, it mimics pathogen attack, triggering the systemic acquired resistance pathway and leading to the production of defense-related proteins and metabolites . In microbial applications, it may inhibit essential enzymes or disrupt cell wall synthesis, similar to other isonicotinic acid derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloroisonicotinic acid: Lacks the methylamino group but shares similar plant defense elicitor properties.
Isonicotinic acid: The parent compound without chlorine or methylamino substitutions.
Nicotinic acid:
Uniqueness
2,6-Dichloro-3-(methylamino)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups enhances its ability to interact with biological targets and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H6Cl2N2O2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
2,6-dichloro-3-(methylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-5-3(7(12)13)2-4(8)11-6(5)9/h2,10H,1H3,(H,12,13) |
Clé InChI |
XWAYOLUNDGFJDS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=C(C=C1C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)

![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)



![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)
